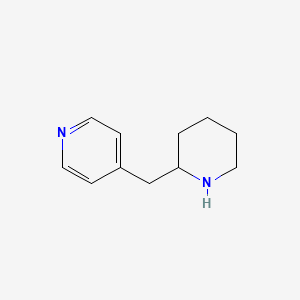

2-(4-Pyridinylmethyl)piperidine

描述

Synthesis Analysis

The synthesis of various piperidine derivatives, including those related to 2-(4-Pyridinylmethyl)piperidine, has been explored in several studies. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involved nucleophilic aromatic substitution, hydrogenation, and iodination, which required optimization for scale-up . Similarly, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . Additionally, a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a one-spot three-component reaction at room temperature .

Molecular Structure Analysis

The molecular structures of piperidine derivatives have been characterized using various techniques. For example, the structure of a novel piperidine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction, and its optimal molecular structure was calculated using density functional theory (DFT) . The chiral ligand 2-(2′-piperidinyl)pyridine was synthesized and its absolute configuration was determined by X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been investigated in various contexts. The hydrogenation of pyridine to piperidine catalyzed by a cerium hydride complex was studied, revealing a multistep process involving heterolytic activation of H2 and intramolecular hydride transfer . The functionalized 4H-pyrano[3,2-c]pyridines synthesized from 4-hydroxy-6-methyl-2-pyridone reacted with acetic anhydride to afford a corresponding fused system . Additionally, the synthesis of N-substituted 4-trimethylstannyl-3,6-dihydro-2H-pyridines as synthons in piperidine preparative chemistry was reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been optimized through various modifications. For instance, piperazinyl glutamate pyridines were developed as potent P2Y12 antagonists with optimized pharmacokinetic and physicochemical properties for oral bioavailability . The molecular electrostatic potential and frontier molecular orbitals of a class of nitrogenous compounds containing piperazine-1-yl pyridine-3-carboxylic acid were studied using DFT, revealing some of their physicochemical properties . The title compound in another study, featuring a dihydropyridine ring, exhibited a flattened boat conformation and was involved in a bifurcated intramolecular hydrogen bond .

科学研究应用

Anticancer Applications

- Scientific Field: Pharmacology of Anti-Cancer Drugs

- Summary of Application: Piperidine and its derivative piperine have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

- Methods of Application: The compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

- Results or Outcomes: Piperine reduces the level of Bcl-2 and increases the level of Bax-2 leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells. Piperidine, along with maintaining high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .

Antiviral Applications

安全和危害

未来方向

属性

IUPAC Name |

4-(piperidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h4-5,7-8,11,13H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUYGRJBDIISBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304960 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-ylmethyl)pyridine | |

CAS RN |

526183-31-3 | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526183-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)